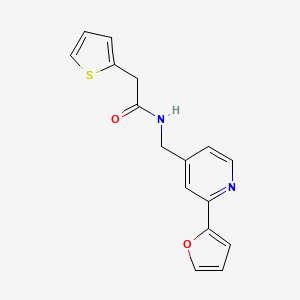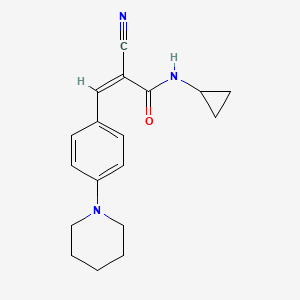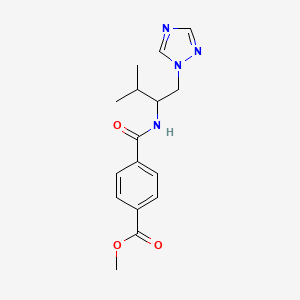
methyl 4-((3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl)carbamoyl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-((3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl)carbamoyl)benzoate is a synthetic organic compound that features a triazole ring, a benzoate ester, and a carbamoyl group. This compound is of interest due to its potential biological activities, particularly in medicinal chemistry and pharmaceutical research.
Mechanism of Action
Target of Action
Compounds with a similar structure, such as 1,2,4-triazole derivatives, have been known to exhibit various biological activities .
Mode of Action
It’s worth noting that 1,2,4-triazole derivatives have been reported to interact with various biological targets, leading to a range of potential therapeutic effects .
Biochemical Pathways
The synthesis of 2-(3-methyl-1h-1,2,4-triazol-1-yl) acetic acid, a related compound, has been reported . This process involves the construction of the triazole ring under flow conditions, which is atom economical, highly selective, and environmentally benign .
Result of Action
1,2,4-triazole hybrids have been reported to exhibit weak to high cytotoxic activities against certain tumor cell lines .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-((3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl)carbamoyl)benzoate typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carboxylic acids under acidic conditions.
Attachment of the Carbamoyl Group: The carbamoyl group is introduced via a reaction between an amine and an isocyanate.
Esterification: The final step involves esterification of the benzoic acid derivative with methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. These methods often employ metal-free catalysts and environmentally benign conditions to ensure sustainability and scalability .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the triazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbamoyl group, converting it into an amine.
Substitution: The benzoate ester can participate in nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Oxidized triazole derivatives.
Reduction: Amines derived from the reduction of the carbamoyl group.
Substitution: Various substituted benzoate derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 4-((3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl)carbamoyl)benzoate has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential anticancer properties, particularly against cell lines such as MCF-7 and HCT-116.
Biological Studies: The compound is used in studies investigating apoptosis and cell proliferation.
Pharmaceutical Development: It serves as a lead compound for the development of new drugs with improved selectivity and potency.
Industrial Applications: The compound’s derivatives are used in the synthesis of various pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
4-(1H-1,2,4-Triazol-1-yl)benzoic Acid Hybrids: These compounds share the triazole and benzoic acid moieties and exhibit similar biological activities.
1,2,4-Triazole Derivatives: These derivatives are known for their anticancer and antimicrobial properties.
Uniqueness
Methyl 4-((3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl)carbamoyl)benzoate is unique due to its specific combination of functional groups, which confer distinct biological activities and make it a valuable scaffold for drug development.
Properties
IUPAC Name |
methyl 4-[[3-methyl-1-(1,2,4-triazol-1-yl)butan-2-yl]carbamoyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O3/c1-11(2)14(8-20-10-17-9-18-20)19-15(21)12-4-6-13(7-5-12)16(22)23-3/h4-7,9-11,14H,8H2,1-3H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLEUQDORWDZNRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CN1C=NC=N1)NC(=O)C2=CC=C(C=C2)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(2Z,NE)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-3-(3,4,5-trimethoxyphenyl)acrylamide](/img/structure/B2457482.png)
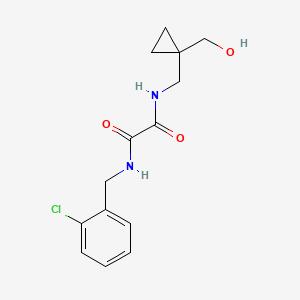
![N-(2-carbamoylphenyl)-1-[6-(4-methoxyphenyl)pyridazin-3-yl]piperidine-4-carboxamide](/img/structure/B2457485.png)
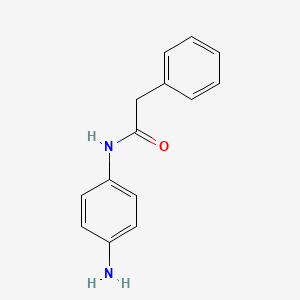
![2-[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoimidazolidin-1-yl]-N-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]acetamide](/img/structure/B2457492.png)
![(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)(3-fluorophenyl)methanone oxalate](/img/structure/B2457493.png)
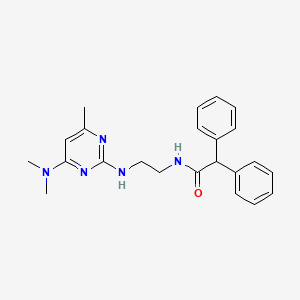
![6-Azaspiro[2.5]oct-1-ene;hydrochloride](/img/structure/B2457497.png)


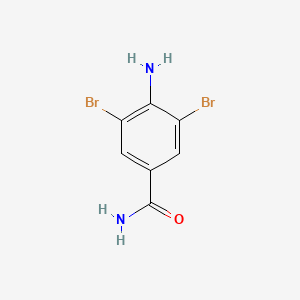
![3-(2-bromophenyl)-N-[2-methoxy-2-(2-methoxyphenyl)ethyl]propanamide](/img/structure/B2457502.png)
